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Compound of Interest

Compound Name: PD173952

Cat. No.: B1679128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD173952 is a potent, ATP-competitive multi-kinase inhibitor with significant anti-proliferative

and pro-apoptotic activities. Its primary targets include the Src family kinase Lyn, Abelson

murine leukemia viral oncogene homolog 1 (Abl), C-terminal Src kinase (Csk), and the cell

cycle regulatory kinase Myt1. The human megakaryoblastic leukemia cell line, MEG-01, serves

as a valuable in vitro model for studying megakaryopoiesis and related hematological

malignancies. Notably, MEG-01 cells have been shown to undergo apoptosis upon treatment

with PD173952.

These application notes provide a comprehensive protocol for the treatment of MEG-01 cells

with PD173952, including methods for assessing cell viability, apoptosis, and the impact on

intracellular signaling pathways.

Data Presentation
The following tables present example data illustrating the expected dose-dependent effects of

PD173952 on MEG-01 cells. These are representative results and actual data may vary based

on experimental conditions.

Table 1: Effect of PD173952 on MEG-01 Cell Viability (MTT Assay)
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PD173952 Concentration
(µM)

24h Incubation (% Viability
± SD)

48h Incubation (% Viability
± SD)

0 (Vehicle Control) 100 ± 5.2 100 ± 6.1

0.1 85.3 ± 4.8 72.1 ± 5.5

0.25 68.7 ± 5.1 51.9 ± 4.9

0.5 50.2 ± 4.5 35.8 ± 4.2

1.0 32.5 ± 3.9 18.4 ± 3.7

Calculated IC50 (µM) ~0.5 ~0.28

Table 2: Induction of Apoptosis in MEG-01 Cells by PD173952 (Annexin V/PI Staining)

PD173952
Concentration
(µM)

Treatment
Duration (h)

Live Cells (%)
Early
Apoptotic
Cells (%)

Late
Apoptotic/Necr
otic Cells (%)

0 (Vehicle

Control)
48 92.5 3.1 4.4

0.25 48 65.2 18.5 16.3

0.5 48 41.8 35.7 22.5

1.0 48 15.3 48.9 35.8

Table 3: Effect of PD173952 on Protein Phosphorylation in MEG-01 Cells (Western Blot

Analysis)
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Target Protein PD173952 (0.5 µM, 24h) Expected Outcome

p-Lyn (Tyr397) ↓
Decreased

autophosphorylation

p-CrkL (Tyr207) ↓ Inhibition of Abl kinase activity

Cleaved PARP ↑ Induction of apoptosis

Cleaved Caspase-3 ↑
Activation of executioner

caspases

Experimental Protocols
MEG-01 Cell Culture
MEG-01 cells exhibit both adherent and suspension characteristics.

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Passaging:

Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL.

For passaging, gently scrape the adherent cells into the medium.

Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

Resuspend the cell pellet in fresh culture medium and seed into new flasks at a density of

2-4 x 10^5 cells/mL.

Change the medium every 2-3 days.

PD173952 Treatment
Prepare a stock solution of PD173952 in DMSO.
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Seed MEG-01 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-

well plates for apoptosis and western blot analysis) at the recommended density.

Allow cells to adhere and stabilize for 24 hours.

Treat cells with a range of PD173952 concentrations (e.g., 0.1 µM to 1.0 µM) for the desired

time points (e.g., 24 and 48 hours). Include a vehicle control (DMSO) at a concentration

equivalent to the highest PD173952 concentration.

Cell Viability Assay (MTT Assay)
Seed 1 x 10^4 MEG-01 cells per well in a 96-well plate and incubate overnight.

Treat cells with PD173952 as described above.

Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 4 hours at 37°C.

Centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the medium.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate for 15 minutes on an orbital shaker.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Seed 5 x 10^5 MEG-01 cells per well in a 6-well plate and treat with PD173952.

Harvest cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

Wash the cell pellet twice with cold PBS.

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
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Incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour of staining.

Western Blot Analysis
Seed 1-2 x 10^6 MEG-01 cells per well in a 6-well plate and treat with PD173952.

After treatment, harvest and wash the cells with cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-p-Lyn, anti-p-CrkL, anti-cleaved

PARP, anti-cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.
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Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols: PD173952 Treatment
of MEG-01 Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679128#protocol-for-pd173952-treatment-of-meg-
01-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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